molecular formula C15H18N2O2 B11780446 (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate

Cat. No.: B11780446
M. Wt: 258.32 g/mol
InChI Key: CHAHKAWQAKTUFV-OAHLLOKOSA-N
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Description

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology

Medicine

In medicinal chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring and a benzyl cyanide moiety. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1

InChI Key

CHAHKAWQAKTUFV-OAHLLOKOSA-N

Isomeric SMILES

CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N

Canonical SMILES

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N

Origin of Product

United States

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